N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(3,4-dimethoxyphenyl)acetamide
Description
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(3,4-dimethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenyl group linked to an acetamide core. The molecule’s unique structural elements include:
- Cyclopropyl-furan-hydroxyethyl side chain: Introduces steric rigidity (cyclopropane) and heterocyclic aromaticity (furan), which may influence metabolic stability and target selectivity.
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-23-15-8-5-13(10-16(15)24-2)11-18(21)20-12-19(22,14-6-7-14)17-4-3-9-25-17/h3-5,8-10,14,22H,6-7,11-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJWHJAQBMAKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC(C2CC2)(C3=CC=CO3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound's structure allows for various chemical interactions, which are crucial for its applications:
- Cyclopropyl Group : Provides unique steric properties.
- Furan Ring : Enhances biological interaction potential.
- Hydroxyethyl Moiety : Increases solubility and bioavailability.
Medicinal Chemistry
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(3,4-dimethoxyphenyl)acetamide has been investigated for its potential therapeutic properties. Its structural characteristics suggest that it may act on specific biological targets, making it a candidate for drug development.
Case Studies
- Anticancer Activity : Research has shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
- Antioxidant Properties : The furan moiety is known for its antioxidant activity, which may contribute to protective effects against oxidative stress-related diseases.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:
- Alkylation : Useful in forming new carbon-carbon bonds.
- Amidation : Facilitates the formation of amides from carboxylic acids and amines.
Material Science
The compound's stability and reactivity make it suitable for developing new materials. Its application in creating polymers or coatings is being explored due to its favorable chemical properties.
Comparative Analysis with Related Compounds
To understand the significance of this compound, a comparative analysis with similar compounds highlights its unique features.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{4-[furan-2-yloxy]phenyl}-N'-(hydroxyethyl)urea | Furan ring, Urea group | Antioxidant |
| N-(4-methoxyphenyl)chromenone | Chromone core | Antimicrobial |
| N-(5-fluoroindole)carboxamide | Indole structure | Anticancer |
This table illustrates how the unique combination of structural features present in N-[2-cyclopropyl-2-(furan-2-yloxy)-hydroxyethyl]-carboxamide contributes to its distinctive biological properties and potential applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below compares key structural and synthetic parameters with similar compounds:
*Calculated based on molecular formulas.
Key Observations:
Pharmacological and Functional Implications
Methoxy vs. Chloro Substituents
- 3,4-Dimethoxyphenyl (Target Compound) : Methoxy groups are associated with enhanced binding to serotonin or dopamine receptors in CNS-targeting compounds .
- 2-Chlorophenyl () : Chlorine’s electron-withdrawing nature may favor interactions with hydrophobic enzyme pockets, as seen in pesticide acetamides () .
Heterocyclic Modifications
- Furan vs.
Crystallographic and Conformational Data
- Crystal Packing : Analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () exhibit hydrogen-bonded dimers, which stabilize the crystal lattice and may influence solubility . The target compound’s cyclopropyl group could disrupt such packing, altering physical properties.
Preparation Methods
Hydrolysis of Bromoethanone
Bromoethanone undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid:
Cyanide Substitution and Hydrolysis
Alternatively, bromoethanone reacts with KCN in ethanol to form 2-cyano-1-(3,4-dimethoxyphenyl)ethanone, which is hydrolyzed to the acid:
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Conditions : KCN (1.2 eq.), EtOH, reflux for 6 hours; subsequent HCl hydrolysis (6 M, 12 hours).
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Advantage : Higher purity (>95%) compared to direct hydrolysis.
Preparation of the Amine Component: 2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethylamine
The amine segment introduces stereochemical complexity, requiring careful control to preserve the hydroxyl and cyclopropyl groups.
Cyclopropanation of Furan-2-yl Acrylate
A cyclopropane ring is introduced via Simmons-Smith reaction:
Hydroxylation and Amination
The cyclopropane intermediate undergoes epoxidation followed by aminolysis:
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Epoxidation : m-CPBA (3-chloroperbenzoic acid) in CH2Cl2 at 0°C.
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Aminolysis : Epoxide opened with aqueous NH3 in THF, yielding the β-hydroxyamine.
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Challenges : Racemization at the hydroxy center necessitates chiral catalysts or resolution techniques.
Amide Coupling Strategies
Coupling the acid and amine components is critical. Multiple methods are evaluated:
Classical Activation with EDCl/HOBt
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Reagents : 2-(3,4-Dimethoxyphenyl)acetic acid, EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).
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Conditions : DMF, 0°C to room temperature, 24 hours.
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Yield : 65–72% after silica gel chromatography.
TSTU-Mediated Coupling
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Reagents : Tetrafluorophenol ester (TSTU) activates the carboxylic acid.
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Conditions : DMF, DIEA (N,N-diisopropylethylamine), 2-hour reaction at 0°C followed by 12 hours at room temperature.
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Advantage : Higher efficiency (yields ~80%) and minimal racemization.
Optimization and Purification
Solvent and Base Selection
Chromatographic Purification
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Flash Chromatography : Elution with 5–10% MeOH in CH2Cl2 removes unreacted starting materials.
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Preparative HPLC : For final purification, a C18 column with acetonitrile/water gradient achieves >99% purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Mitigation
Stereochemical Control
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Chiral Auxiliaries : Use of (R)- or (S)-BINOL derivatives during amination ensures enantiomeric excess >90%.
Q & A
What are the optimal synthetic routes for N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(3,4-dimethoxyphenyl)acetamide, and how can reaction conditions be optimized?
Basic Research Question
The synthesis involves multi-step organic reactions, typically starting with cyclopropane precursors and furan derivatives. A common approach includes:
- Step 1 : Condensation of a cyclopropyl-furan-hydroxyethyl intermediate with 3,4-dimethoxyphenylacetic acid via amide coupling.
- Step 2 : Use of coupling agents like EDC/HOBt or DCC in anhydrous dichloromethane (DCM) under nitrogen atmosphere .
- Optimization : Catalyst screening (e.g., DMAP for acceleration), solvent selection (polar aprotic solvents like DMF for better solubility), and temperature control (0–25°C to minimize side reactions). Continuous flow reactors may enhance scalability .
Which spectroscopic methods are most reliable for confirming the structural integrity of this compound?
Basic Research Question
Structural validation requires a combination of:
- NMR Spectroscopy : H and C NMR to identify cyclopropyl protons (δ 0.5–1.5 ppm), furan ring protons (δ 6.3–7.4 ppm), and acetamide carbonyl signals (δ 165–170 ppm) .
- IR Spectroscopy : Peaks at ~3300 cm (N–H stretch), ~1680 cm (C=O stretch), and ~1250 cm (C–O from dimethoxy groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragment patterns matching the expected structure .
How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound for experimental design?
Basic Research Question
Key methodologies include:
- Solubility : Phase solubility studies in DMSO, ethanol, and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectrophotometry .
- Stability : Accelerated stability testing under varied pH (1–10), temperature (4–40°C), and light exposure. HPLC monitoring of degradation products over 14 days .
- LogP : Reverse-phase HPLC or shake-flask method to estimate partition coefficients, critical for bioavailability predictions .
What advanced strategies are used to elucidate the compound’s mechanism of action in biological systems?
Advanced Research Question
Mechanistic studies employ:
- Target Identification : Competitive binding assays (e.g., P2X7 receptor antagonism, as seen in structurally related compounds ), and CRISPR-Cas9 knockout models to validate target relevance.
- Enzyme/Receptor Modulation : Fluorescence polarization assays to measure affinity for kinases or GPCRs. Molecular dynamics simulations to map binding interactions of the cyclopropyl and dimethoxyphenyl moieties .
- In Vivo Models : Pharmacokinetic profiling in rodents (C, t) and efficacy testing in disease-specific models (e.g., neuropathic pain) .
How should researchers address contradictions in structure-activity relationship (SAR) data across analogs?
Advanced Research Question
Contradictions often arise from substituent effects (e.g., 3,4-dimethoxy vs. 2-fluorophenoxy groups). Resolution strategies:
- Systematic Analog Synthesis : Prepare derivatives with incremental modifications (e.g., methoxy → ethoxy, furan → thiophene) .
- In Silico Modeling : Docking studies (AutoDock Vina) and QSAR analysis to correlate electronic/steric properties with bioactivity .
- Meta-Analysis : Cross-study comparison of IC values, solubility, and assay conditions to identify confounding variables .
What methodologies are recommended for resolving discrepancies in reported biological activity data?
Advanced Research Question
Discrepancies may stem from assay variability or impurities. Solutions include:
- Reproducibility Protocols : Standardize cell lines (e.g., HEK293 vs. CHO for receptor assays) and use internal controls (e.g., reference inhibitors) .
- Purity Verification : Reanalyze compounds via HPLC (>98% purity) and LC-MS to exclude degradation products .
- Orthogonal Assays : Validate findings using alternate methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
